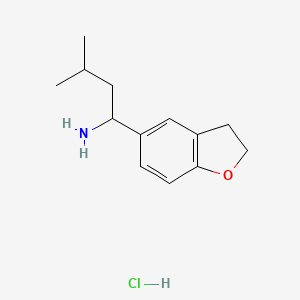

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride

Overview

Description

1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicity Studies

Research on compounds like parabens and polybrominated dibenzo-p-dioxins (PBDDs) underscores the environmental persistence and potential toxicity of certain chemicals. For instance, parabens, used as preservatives in cosmetics and pharmaceuticals, have been detected in aquatic environments, raising concerns about their endocrine-disrupting capabilities and overall environmental impact (Haman et al., 2015). Similarly, PBDDs, by-products of brominated flame retardants, have been reviewed for their toxicological effects, suggesting they share toxic profiles with their chlorinated analogs and may pose health risks to both wildlife and humans (Mennear & Lee, 1994).

Medicinal and Pharmacological Applications

Compounds like sibutramine highlight the application of specific chemical structures in addressing health conditions such as obesity. Sibutramine, acting as a serotonin and noradrenaline reuptake inhibitor (SNRI), demonstrates the importance of chemical research in developing therapeutic agents (Heal et al., 1998).

Advanced Materials and Cleaner Technologies

The synthesis and application of novel materials, such as those for adsorbing environmental pollutants or facilitating cleaner production processes, represent a critical area of chemical research. For example, the development of effective adsorbents for removing perfluorinated compounds (PFCs) from water showcases the intersection of chemistry and environmental engineering (Du et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride, also known as 5-DBFPV, is the norepinephrine-dopamine reuptake inhibitor . This class of proteins plays a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neural signaling.

Mode of Action

5-DBFPV acts as a stimulant of the cathinone class . It interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neural signaling and stimulation of the central nervous system.

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13;/h3-4,8-9,12H,5-7,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQRABCNZBLKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC2=C(C=C1)OCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)

![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)

![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)

![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)